molecular formula C11H12FN3 B13533701 4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13533701
M. Wt: 205.23 g/mol
InChI Key: VOZMEPPTDKDYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative offered for research and development purposes. This compound is part of a class of heterocyclic amines recognized as versatile intermediates and scaffolds in medicinal chemistry and drug discovery. The core pyrazole structure is a privileged motif in numerous pharmacologically active compounds. Research on closely related analogues indicates that such molecules are frequently investigated for their anticancer and antimicrobial properties . These compounds may exert their biological effects through mechanisms such as the induction of apoptosis via caspase activation or by serving as inhibitors for specific enzymatic targets, although the precise mechanism of action for this specific congener requires further experimental validation . The incorporation of a fluorine atom at the 3-position of the phenyl ring is a common strategy in lead optimization, as it can influence the molecule's lipophilicity, metabolic stability, and its ability to engage in key molecular interactions, potentially enhancing its bioactivity . Beyond its potential in oncology, the pyrazole core is a key element in the development of compounds with a range of other biological activities, including anti-inflammatory and antiviral effects . Furthermore, pyrazole derivatives have shown relevance in agricultural chemistry as potential agrochemicals and in material science for the development of advanced polymers and coatings . As a building block, this amine-functionalized pyrazole can be used in various synthetic transformations to create more complex molecular architectures for high-throughput screening and hit-to-lead optimization campaigns. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-(3-fluorophenyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3

InChI Key

VOZMEPPTDKDYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview:

This method involves the condensation of 3-fluoroaniline derivatives with appropriate β-dicarbonyl compounds such as acetylacetone, followed by cyclization and subsequent functionalization to introduce the amino group at the 5-position.

Stepwise Procedure:

Step Description Conditions Notes
1 Preparation of 3-Fluoroaryl Hydrazine Derivative React 3-fluoroaniline with hydrazine hydrate under acidic conditions Yields can be optimized by controlling temperature (60–80°C)
2 Condensation with Acetylacetone React hydrazine derivative with acetylacetone in ethanol or methanol, catalyzed by acetic acid or hydrochloric acid Temperature: 80–120°C; Reaction time: 4–8 hours
3 Cyclization to Pyrazole Reflux under acidic or basic conditions Acidic conditions favor cyclization; base can facilitate deprotonation
4 Introduction of Amine at Position 5 Reductive amination or nucleophilic substitution Using ammonia or primary amines with reducing agents like sodium cyanoborohydride

Advantages: This route offers high regioselectivity and straightforward scalability, suitable for industrial synthesis.

Multicomponent Domino Reactions

Recent advances have demonstrated the efficiency of multicomponent reactions (MCRs) to synthesize pyrazole derivatives with diverse substituents, including fluorinated groups.

Representative Protocol:

  • React arylglyoxals with pyrazol-5-amines in the presence of acid catalysts such as p-toluenesulfonic acid (p-TsOH).
  • Optimal conditions involve heating in solvents like DMF at 120°C with 1.0 equiv of p-TsOH, achieving yields up to 70%.

Reaction Scheme:

Arylglyoxal + Pyrazol-5-amine + p-TsOH → 4-(3-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Note: The use of arylglyoxals with fluorinated phenyl groups directly introduces the fluorophenyl moiety into the pyrazole core, streamlining the synthesis.

Key Findings:

  • These reactions are tolerant of various substituents, enabling the synthesis of derivatives with high regioselectivity.
  • Temperature optimization (around 120°C) and catalyst loading significantly influence yields.

Halogenation and Functional Group Transformations

Preparation of 4-Halogenated Intermediates:

  • Starting from methylated pyrazoles, halogenation at the 4-position can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
  • Subsequent nucleophilic substitution introduces the amino group at position 5 via reaction with ammonia or amines, often facilitated by catalytic conditions.

Example:

Methylated pyrazole + NBS → 4-bromo-1,3-dimethylpyrazole
4-bromo-1,3-dimethylpyrazole + NH3 → 4-amino-1,3-dimethylpyrazole

Advantages:

  • Enables selective functionalization at the 4-position, which can then be converted to the amino derivative.

Preparation of 3-(Difluoromethyl)-Substituted Pyrazoles

Methodology:

  • Involves the synthesis of 3-(difluoromethyl)-1-methylpyrazoles via diazotization of halogenated precursors followed by substitution with potassium difluoromethyl trifluoroborate.
  • The key step is the diazotization of N-methyl-3-aminopyrazole, followed by coupling with difluoromethyl reagents under copper catalysis.

Reaction Conditions:

Step Reagents Conditions Yield
1 N-methyl-3-aminopyrazole + halogen Acidic conditions, 60–80°C High yield (~88%)
2 Diazotization Sodium nitrite in acid, -5°C Quantitative
3 Coupling with potassium difluoromethyl trifluoroborate Cuprous oxide, 35–50°C 88.2%

Summary of Preparation Methods with Data Table

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Remarks
Direct Cyclization 3-Fluoroaniline derivatives + Acetylacetone Acidic or basic catalyst 80–120°C, reflux 60–85% Suitable for scalable synthesis
Multicomponent Reaction Arylglyoxals + Pyrazol-5-amine p-TsOH, DMF 120°C, 1–2 hours 65–70% Efficient for diverse derivatives
Halogenation & Amination Pyrazoles + halogenating agents NBS/NCS + NH3 0–25°C 70–90% For selective functionalization
Difluoromethylation Diazotization + difluoromethyl reagents Cuprous oxide 35–50°C 88% For fluorinated analogs

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or the pyrazole ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced derivatives of the fluorophenyl group or pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides stability and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Structural and Spectral Comparison of Selected Pyrazole Derivatives

Compound Name Substituents Molecular Formula Key Spectral Data (NMR, IR) Reference
This compound 3-Fluorophenyl, 1/3-methyl C11H13FN3 Not explicitly reported in evidence
3-(3-Fluorophenyl)-1H-pyrazol-5-amine (4g) 3-Fluorophenyl, NH2 at 5-position C9H8FN3 1H-NMR (DMSO): δ 5.71 (s, CH), 6.83–7.37 (m, Ar-H); IR: 3344, 3228 cm⁻¹
3-(4-Fluorophenyl)-1H-pyrazol-5-amine (4d) 4-Fluorophenyl, NH2 at 5-position C9H8FN3 1H-NMR (DMSO): δ 5.67 (s, CH), 7.56/6.98 (d, Ar-H); IR: 3344, 3232 cm⁻¹
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 2,4-Difluorophenyl, 3-methyl C10H9F2N3 Molecular weight: 209.199; ChemSpider ID: 1758859
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 4-Fluorophenyl, 4-p-tolyl C16H14FN3 MDL number: MFCD12196260
4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Boc-protected) 4-Fluorophenyl, 1/3-methyl, Boc group C16H21FN3O2 Molecular weight: 485.2479 (M+)

Key Findings:

Substituent Position Effects: The 3-fluorophenyl substituent in the target compound induces distinct electronic and steric effects compared to the 4-fluorophenyl analog (4d). For example, 3-fluorophenyl derivatives exhibit broader aromatic proton multiplicity (δ 6.83–7.37, m) due to meta-substitution, whereas 4-fluorophenyl analogs show well-resolved doublets (δ 7.56/6.98, d) .

Synthetic Routes :

  • The target compound’s analogs are synthesized via sonication methods using catalysts like thiamine hydrochloride or tetrabutylammonium bromide, with reaction times ranging from 30–90 minutes .
  • Boc-protected derivatives (e.g., 4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine) are prepared via reaction with Boc2O in THF, highlighting the versatility of pyrazole amines as intermediates .

Biological Relevance: While direct biological data for the target compound is absent in the evidence, structurally related compounds (e.g., 4d and 4g) are investigated for kinase inhibition and antimicrobial activity.

Critical Analysis of Divergent Evidence

  • Positional Isomerism : describes a 4-fluorophenyl analog, which may exhibit different electronic properties compared to the target’s 3-fluorophenyl group, emphasizing the need for positional isomer studies .
  • Synthetic Scalability : Methods involving DMAP and Boc2O () are scalable but require rigorous purification, whereas sonication-based routes () offer faster reaction times but may lack reproducibility .

Biological Activity

4-(3-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a dimethyl substitution on the pyrazole ring, which may influence its pharmacological properties.

  • Molecular Formula : C10H10FN3
  • Molecular Weight : 191.20 g/mol
  • CAS Number : 76606-39-8

The presence of the fluorine atom in the aromatic ring enhances the compound's lipophilicity and may improve its interaction with biological targets.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound has been investigated in various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. For instance, a study reported that related pyrazole compounds displayed significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial properties.

Anti-inflammatory Effects

Pyrazole derivatives are known to exhibit anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes. While specific studies on this compound are scarce, related compounds have shown promising results in reducing inflammation in preclinical models.

The biological activity of pyrazole derivatives often involves interaction with key enzymes and receptors. For example:

  • DNA Gyrase Inhibition : Some pyrazole compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This action contributes to their antimicrobial effects .
  • Dihydrofolate Reductase (DHFR) Inhibition : Pyrazoles have also been shown to inhibit DHFR, which is crucial for folate metabolism in pathogens .

Case Studies and Research Findings

StudyFindings
Study A (Antimicrobial Evaluation)Compounds similar to this compound showed MIC values as low as 0.22 μg/mL against resistant strains of bacteria .
Study B (Anti-inflammatory Properties)Related pyrazole derivatives demonstrated significant reduction in inflammatory markers in vitro .
Study C (Cytotoxicity Assessment)Hemolytic activity tests indicated low toxicity levels with IC50 values > 60 μM for several pyrazole derivatives .

Q & A

Q. Table 1: Impact of Substituents on Bioactivity

Compound VariationTargetIC₅₀ (μM)Reference
3-Fluorophenyl (parent)COX-25.2
4-ChlorophenylCOX-212.1
2,4-DifluorophenylEGFR3.8

Q. Table 2: Crystallographic Data for Structural Analogues

CompoundCrystal SystemSpace GroupReference
4-(4-Fluorophenyl)-...-pyrazoleTriclinicP1
1-Methyl-3-trifluoromethylMonoclinicP2₁/c

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